molecular formula C6H11F3S B13068218 6,6,6-Trifluorohexane-2-thiol

6,6,6-Trifluorohexane-2-thiol

Cat. No.: B13068218
M. Wt: 172.21 g/mol
InChI Key: WFJNWZQCDDAYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6,6-Trifluorohexane-2-thiol is an organosulfur compound with the molecular formula C6H11F3S It is characterized by the presence of a thiol group (-SH) and three fluorine atoms attached to the sixth carbon of the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,6-Trifluorohexane-2-thiol typically involves the introduction of the thiol group and the trifluoromethyl group into the hexane backbone. One common method is the reaction of 6,6,6-trifluorohexan-2-one with hydrogen sulfide (H2S) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6,6,6-Trifluorohexane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Corresponding hydrocarbons (R-H).

    Substitution: Various substituted thiol derivatives depending on the reagents used.

Scientific Research Applications

6,6,6-Trifluorohexane-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting oxidative stress-related conditions.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6,6-Trifluorohexane-2-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. Additionally, the presence of fluorine atoms can influence the compound’s reactivity and stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    6,6,6-Trifluorohexan-2-one: Similar structure but with a ketone group instead of a thiol group.

    Hexane-2-thiol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    6,6,6-Trifluorohexane: Lacks the thiol group, affecting its reactivity and applications.

Uniqueness

6,6,6-Trifluorohexane-2-thiol is unique due to the combination of the thiol group and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H11F3S

Molecular Weight

172.21 g/mol

IUPAC Name

6,6,6-trifluorohexane-2-thiol

InChI

InChI=1S/C6H11F3S/c1-5(10)3-2-4-6(7,8)9/h5,10H,2-4H2,1H3

InChI Key

WFJNWZQCDDAYFR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(F)(F)F)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.